Izonsteride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

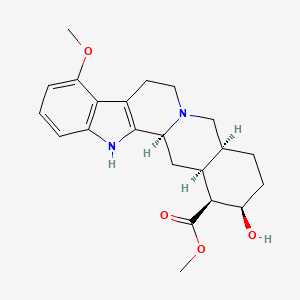

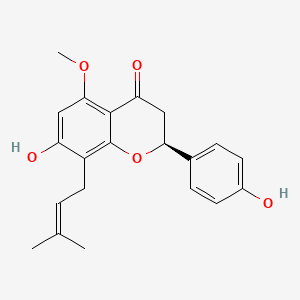

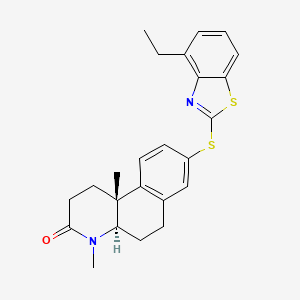

L’izonstéride, également connu sous son nom de code de développement LY-320,236, est un inhibiteur sélectif de l’enzyme 5α-réductase. Cette enzyme possède deux isoformes, de type I et de type II, et l’izonstéride présente des effets inhibiteurs doubles sur les deux . Il a été initialement développé par Eli Lilly and Company et Fujisawa pour le traitement de l’hyperplasie bénigne de la prostate mais n’a jamais été commercialisé .

Méthodes De Préparation

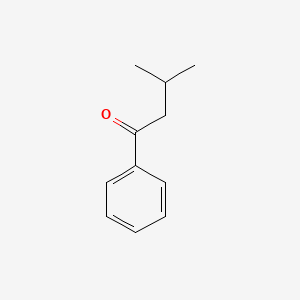

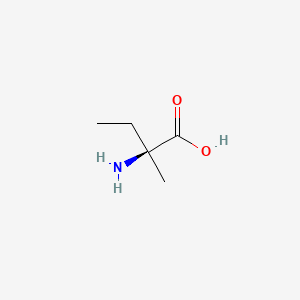

La synthèse de l’izonstéride implique plusieurs étapes, commençant par la réaction de la bromotétralone avec la R-α-phénéthylamine pour former une énamine . Ce composé intermédiaire est ensuite traité avec de l’iodure de méthyle pour ajouter un groupe méthyle à la jonction du cycle AB de type stéroïde . Le produit est ensuite traité avec du chlorure d’acryloyle, ce qui conduit à la formation d’un cycle lactame par acylation de l’azote sur l’énamine et addition conjuguée . Les dernières étapes consistent à réduire l’insaturation du cycle et à cliver la liaison azotée benzylique en utilisant du triéthylsilane, suivies par le déplacement du brome par le benzthiazole mercapto pour donner l’izonstéride sous la forme d’un isomère trans optiquement pur .

Analyse Des Réactions Chimiques

L’izonstéride subit diverses réactions chimiques, notamment :

Oxydation : L’izonstéride peut être oxydé dans des conditions spécifiques, bien que les voies d’oxydation détaillées ne soient pas largement documentées.

Réduction : La réduction de l’insaturation du cycle est une étape clé de sa synthèse, réalisée à l’aide de triéthylsilane.

Substitution : Le déplacement du brome par le benzthiazole mercapto est un exemple de réaction de substitution dans sa synthèse.

Les réactifs couramment utilisés dans ces réactions comprennent la bromotétralone, la R-α-phénéthylamine, l’iodure de méthyle, le chlorure d’acryloyle et le triéthylsilane . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé final, l’izonstéride .

Applications de recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

L’izonstéride exerce ses effets en inhibant l’enzyme 5α-réductase, qui est responsable de la conversion de la testostérone en dihydrotestostérone (DHT) . En inhibant les deux isoformes de type I et de type II de cette enzyme, l’izonstéride réduit les niveaux de DHT, qui est impliqué dans des affections comme l’hyperplasie bénigne de la prostate et l’alopécie androgénétique . Les cibles moléculaires de l’izonstéride sont les sites actifs des isoformes de la 5α-réductase, où il se lie et inhibe leur activité .

Comparaison Avec Des Composés Similaires

L’izonstéride fait partie d’une classe de composés connus sous le nom d’inhibiteurs de la 5α-réductase. Des composés similaires comprennent :

Turostéride : Un autre inhibiteur de la 5α-réductase avec des applications dans le traitement des troubles dépendants des androgènes.

La particularité de l’izonstéride réside dans son action inhibitrice double sur les deux isoformes de la 5α-réductase, tandis que certains autres inhibiteurs peuvent ne cibler qu’une seule isoforme .

Propriétés

Numéro CAS |

176975-26-1 |

|---|---|

Formule moléculaire |

C24H26N2OS2 |

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

(4aR,10bR)-8-[(4-ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-2,4a,5,6-tetrahydro-1H-benzo[f]quinolin-3-one |

InChI |

InChI=1S/C24H26N2OS2/c1-4-15-6-5-7-19-22(15)25-23(29-19)28-17-9-10-18-16(14-17)8-11-20-24(18,2)13-12-21(27)26(20)3/h5-7,9-10,14,20H,4,8,11-13H2,1-3H3/t20-,24-/m1/s1 |

Clé InChI |

VMGWGDPZHXPFTC-HYBUGGRVSA-N |

SMILES |

CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C |

SMILES isomérique |

CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)[C@]5(CCC(=O)N([C@@H]5CC4)C)C |

SMILES canonique |

CCC1=C2C(=CC=C1)SC(=N2)SC3=CC4=C(C=C3)C5(CCC(=O)N(C5CC4)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

176975-26-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Izonsteride; LY-320236; LY320236; UNII-A5E8C36F34. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)